YM 900

説明

特性

IUPAC Name |

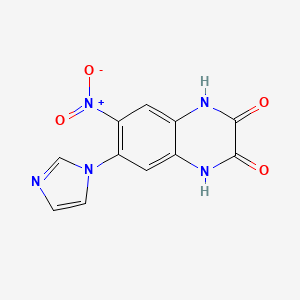

6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O4/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15/h1-5H,(H,13,17)(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWIZNYOJITVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143151-35-3 | |

| Record name | YM-90K free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143151353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM-90K FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ3Z56W8Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

YM-900: A Technical Guide to its Mechanism of Action as a Potent AMPA/Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This technical guide provides an in-depth overview of the mechanism of action of YM-900, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its place in relevant signaling pathways. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, particularly in neurodegenerative disorders such as stroke.

Core Mechanism of Action: Antagonism of AMPA/Kainate Receptors

YM-900 exerts its pharmacological effects primarily by competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to AMPA and kainate receptors. These ionotropic glutamate receptors are crucial for fast synaptic transmission in the central nervous system. By blocking these receptors, YM-900 effectively reduces excessive neuronal excitation, a key contributor to excitotoxic cell death observed in various neurological conditions.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in quantifying the affinity of YM-900 for various glutamate receptor subtypes. These studies, primarily conducted using rat brain membranes, demonstrate a high affinity and selectivity for the AMPA receptor.

| Receptor Subtype | Radioligand | YM-900 Ki (μM) | Reference |

| AMPA | [3H]-AMPA | 0.084 | [1] |

| Kainate | [3H]-Kainate | 2.2 | [1] |

| NMDA (glutamate site) | [3H]-L-glutamate | >100 | [1] |

| NMDA (glycine site) | [3H]-Glycine | 37 | [1] |

In Vitro Functional Antagonism

Electrophysiological studies have confirmed the competitive nature of YM-900's antagonism at the AMPA receptor. In Xenopus oocytes expressing rat cortical mRNA, YM-900 competitively inhibited kainate-induced currents. Schild analysis yielded a pA2 value of 6.83, further supporting a competitive mechanism of action.[2]

| Parameter | Value | Experimental System | Reference |

| pA2 (vs. Kainate) | 6.83 ± 0.01 | Rat cortical mRNA-injected Xenopus oocytes | [2] |

Signaling Pathways and Downstream Effects

The neuroprotective effects of YM-900 stem from its ability to attenuate the downstream signaling cascades initiated by excessive AMPA and kainate receptor activation. A primary consequence of this antagonism is the prevention of excitotoxic neuronal death.

Prevention of Excitotoxicity

Overactivation of AMPA/kainate receptors leads to an excessive influx of Na+ and Ca2+ ions, triggering a cascade of intracellular events including mitochondrial dysfunction, activation of proteases and nucleases, and ultimately, neuronal apoptosis and necrosis. By blocking these receptors, YM-900 directly mitigates these initial triggers of excitotoxicity.

Modulation of the ERK/MAPK Pathway

Recent evidence suggests that AMPA receptor antagonists may also exert their effects through the modulation of intracellular signaling cascades such as the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway. Overactivation of this pathway is implicated in excitotoxic cell death. By inhibiting the initial calcium influx through AMPA receptors, YM-900 may prevent the aberrant activation of the ERK/MAPK pathway, contributing to its neuroprotective profile.[3][4]

In Vivo Efficacy

The therapeutic potential of YM-900 has been demonstrated in several animal models of neurological disorders, most notably epilepsy and cerebral ischemia.

Anticonvulsant Activity

In a model of audiogenic seizures in DBA/2 mice, YM-900 exhibited potent anticonvulsant activity, highlighting its ability to suppress neuronal hyperexcitability.

| Animal Model | Endpoint | YM-900 ED50 (mg/kg, i.p.) | Reference |

| Audiogenic seizures in DBA/2 mice | Tonic seizure suppression | 2.54 | [1] |

Neuroprotection in Cerebral Ischemia

YM-900 has shown significant neuroprotective effects in both global and focal cerebral ischemia models, suggesting its potential as a treatment for stroke.

| Ischemia Model | Animal | Treatment Regimen | Outcome | Reference |

| Global Ischemia | Mongolian Gerbils | 15 mg/kg i.p. x 3 (1h post-ischemia) | Prevented delayed neuronal death in hippocampal CA1 | [1] |

| Focal Ischemia (MCAO) | F344 Rats | 30 mg/kg i.v. bolus + 10 mg/kg/h for 4h | Reduced volume of ischemic damage in the cerebral cortex | [1] |

| Focal Ischemia (thrombotic MCAO) | Rats | 10-20 mg/kg/h for 4h (up to 3h post-occlusion) | Dose-dependent reduction in infarct size | [5] |

| Focal Ischemia (MCAO) | Cats | 0.5 mg/5 ml/kg/h i.v. (10 min post-occlusion) | Markedly reduced volume of ischemic damage | [6] |

Experimental Protocols

Radioligand Binding Assay ([3H]-AMPA Displacement)

This protocol outlines the general procedure for determining the binding affinity of YM-900 to AMPA receptors.

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of [3H]-AMPA and varying concentrations of YM-900 in a suitable buffer. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled AMPA receptor agonist (e.g., L-glutamate).

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of YM-900 that inhibits 50% of the specific [3H]-AMPA binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This protocol describes a common method for inducing focal cerebral ischemia in rats to evaluate the neuroprotective effects of YM-900.

-

Animal Preparation: Rats are anesthetized, and their body temperature is maintained at 37°C.

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament is inserted into the ICA via the ECA stump. The filament is advanced until it occludes the origin of the middle cerebral artery (MCA).

-

Drug Administration: YM-900 or vehicle is administered intravenously at the desired dose and time point relative to the MCA occlusion.

-

Reperfusion (optional): For transient ischemia models, the filament is withdrawn after a defined period to allow for reperfusion.

-

Neurological Assessment: Neurological deficits are assessed at various time points post-occlusion.

-

Infarct Volume Measurement: After a predetermined survival period (e.g., 24 or 72 hours), the animals are euthanized, and their brains are removed. The brains are sliced and stained with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC), which differentiates between infarcted and non-infarcted tissue. The infarct volume is then quantified using image analysis software.

Conclusion

YM-900 is a well-characterized, potent, and selective AMPA/kainate receptor antagonist. Its mechanism of action, centered on the inhibition of excitotoxic glutamatergic neurotransmission, is supported by robust in vitro and in vivo data. The quantitative data on its receptor affinity and its demonstrated efficacy in preclinical models of epilepsy and stroke underscore its potential as a therapeutic agent for neurological disorders characterized by excessive neuronal excitation. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the pharmacology and therapeutic applications of YM-900.

References

- 1. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of YM90K, a selective and potent antagonist of AMPA receptors, in rat cortical mRNA-injected Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of AMPA receptors in homocysteine-NMDA receptor-induced crosstalk between ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effect of a novel AMPA receptor antagonist, YM90K, in rat focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effect of YM90K, a novel AMPA/kainate receptor antagonist, in focal cerebral ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-900: A Technical Guide to its Antagonism of Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-900, also known as YM90K, is a potent and selective non-NMDA receptor antagonist with a high affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] This technical guide provides a comprehensive overview of YM-900's pharmacological profile, detailing its binding affinities, in vivo efficacy, and the underlying signaling pathways affected by its mechanism of action. Detailed experimental protocols for key assays and visualizations of critical pathways are provided to support further research and development efforts in the field of neurotherapeutics, particularly for conditions involving glutamate-mediated excitotoxicity such as stroke.[1][3][4]

Introduction

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic receptors. The ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission.[5] Overactivation of these receptors, particularly AMPA and kainate receptors, can lead to excessive calcium influx and subsequent neuronal damage, a process known as excitotoxicity. This phenomenon is implicated in the pathophysiology of various neurological disorders, including epilepsy and cerebral ischemia.

YM-900 (6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione) is a quinoxalinedione (B3055175) derivative that has demonstrated significant neuroprotective effects in preclinical models of stroke.[1][2] Its mechanism of action is centered on the selective antagonism of AMPA and kainate receptors, thereby mitigating the detrimental effects of excessive glutamate release. This guide will delve into the technical details of YM-900's interaction with these receptors and its therapeutic potential.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on YM-900's binding affinity and in vivo potency.

Table 1: YM-900 Binding Affinity (Ki) at Glutamate Receptor Sites

| Receptor Site | Radioligand | Ki (µM) |

| AMPA | [³H]-AMPA | 0.084 |

| Kainate | [³H]-Kainate | 2.2 |

| NMDA | [³H]-L-Glutamate | >100 |

| Glycine (NMDA Co-agonist site) | [³H]-Glycine | 37 |

Data from radioligand binding assays using rat brain membranes.[2]

Table 2: In Vivo Anticonvulsant Activity of YM-900 in DBA/2 Mice

| Compound | ED₅₀ (mg/kg, i.p.) for Tonic Seizure |

| YM-900 | 2.54 |

| NBQX | 7.17 |

ED₅₀ values were determined in an audiogenic seizure model.[2]

Mechanism of Action and Signaling Pathways

YM-900 exerts its effects by competitively blocking the binding of glutamate to AMPA and kainate receptors. This antagonism prevents the opening of their associated ion channels, thereby reducing the influx of Na⁺ and Ca²⁺ into the postsynaptic neuron. The downstream consequences of this blockade are a reduction in neuronal depolarization and the prevention of excitotoxic cell death.

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by glutamate triggers a cascade of intracellular events. Antagonism by YM-900 disrupts these pathways.

Kainate Receptor Signaling Pathway

Kainate receptors have dual functions, acting as both ion channels and metabotropically through G-protein coupling to modulate neurotransmitter release. YM-900's antagonism affects both these functions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize YM-900.

Radioligand Binding Assay for AMPA Receptors

This protocol is for determining the binding affinity of YM-900 for AMPA receptors using [³H]-AMPA.

Protocol Steps:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, [³H]-AMPA (at a concentration near its Kd), and varying concentrations of YM-900. For total binding, add vehicle instead of YM-900. For non-specific binding, add a high concentration of a known AMPA agonist (e.g., unlabeled AMPA or glutamate).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing: Immediately wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of YM-900 concentration and use non-linear regression analysis to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Audiogenic Seizure Model in DBA/2 Mice

This model is used to assess the anticonvulsant properties of YM-900.

Protocol Steps:

-

Animal Acclimatization: Acclimate male DBA/2 mice (21-28 days old) to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer YM-900 or vehicle (e.g., saline) intraperitoneally (i.p.) at various doses.

-

Audiogenic Stimulus: At a predetermined time after drug administration (e.g., 30 minutes), place each mouse individually into a sound-attenuating chamber. Expose the mouse to a high-intensity acoustic stimulus (e.g., 120 dB bell) for a fixed duration (e.g., 60 seconds).

-

Seizure Scoring: Observe and score the seizure response. A common scoring system includes: wild running, clonic seizure, tonic seizure, and respiratory arrest.

-

Data Analysis: Determine the percentage of mice in each treatment group that exhibit a tonic seizure. Calculate the ED₅₀ value (the dose at which 50% of the animals are protected from the tonic seizure component) using probit analysis.

Global Cerebral Ischemia Model in Mongolian Gerbils

This model evaluates the neuroprotective effects of YM-900 in a global ischemia setting.

Protocol Steps:

-

Anesthesia and Surgery: Anesthetize adult Mongolian gerbils. Make a ventral midline incision in the neck to expose both common carotid arteries.

-

Induction of Ischemia: Occlude both common carotid arteries simultaneously using non-traumatic arterial clips for a specific duration (e.g., 5 minutes) to induce global cerebral ischemia.

-

Reperfusion: After the occlusion period, remove the clips to allow reperfusion. Suture the incision.

-

Drug Administration: Administer YM-900 or vehicle at specified time points post-ischemia (e.g., 1, 3, and 5 hours) via i.p. injection.

-

Neurological and Histological Assessment: At a predetermined survival time (e.g., 7 days), assess neurological deficits. Perfuse the animals, remove the brains, and process for histological analysis (e.g., Nissl staining) to quantify neuronal damage, particularly in the hippocampal CA1 region.

-

Data Analysis: Compare the extent of neuronal damage in the YM-900-treated groups to the vehicle-treated group.

Focal Cerebral Ischemia Model in Rats

This model assesses the efficacy of YM-900 in a focal stroke model.

Protocol Steps:

-

Anesthesia and Surgery: Anesthetize an adult rat (e.g., F344 strain). Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Induction of Ischemia: Ligate the CCA and the ECA. Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Drug Administration: Administer YM-900 or vehicle as an intravenous (i.v.) bolus followed by a continuous infusion for a set duration (e.g., 4 hours), starting at the time of occlusion.

-

Reperfusion (Optional): For a transient focal ischemia model, the suture can be withdrawn after a specific period (e.g., 2 hours) to allow for reperfusion.

-

Infarct Volume Assessment: At a predetermined time after the onset of ischemia (e.g., 24 hours), euthanize the rat, remove the brain, and slice it into coronal sections. Stain the sections with a viability stain (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to delineate the infarct area.

-

Data Analysis: Quantify the infarct volume using image analysis software and compare the infarct volumes between the YM-900 and vehicle-treated groups.

Conclusion

YM-900 is a well-characterized, potent, and selective AMPA/kainate receptor antagonist. The quantitative data on its binding affinities and in vivo efficacy demonstrate its significant potential as a neuroprotective agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic applications of YM-900 and similar compounds in the treatment of neurological disorders characterized by glutamate excitotoxicity. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Kainate receptor - Wikipedia [en.wikipedia.org]

- 5. AMPA receptor - Wikipedia [en.wikipedia.org]

YM-900 (CAS 143151-35-3): A Technical Guide for Drug Development Professionals

An In-depth Review of the Potent AMPA/Kainate Receptor Antagonist for Neuroprotection

This technical guide provides a comprehensive overview of YM-900 (also known as YM90K), a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. YM-900 has been investigated for its neuroprotective properties, particularly in the context of ischemic stroke and other neurodegenerative disorders where glutamate (B1630785) excitotoxicity plays a critical role. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, chemical properties, experimental data, and relevant protocols.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 143151-35-3 | [1][2] |

| Alternate Names | YM90K, YM-90K | [1][2] |

| Molecular Formula | C₁₁H₇N₅O₄ | [1][3] |

| Molecular Weight | 273.21 g/mol | [1] |

| IUPAC Name | 6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione | [1] |

| Mechanism of Action | AMPA Receptor Antagonist, Glutamate Receptor Antagonist | [1][2][4] |

| Potential Therapeutic Area | Stroke, Neurodegenerative Disorders | [1][2][4] |

Mechanism of Action: Attenuating Glutamate Excitotoxicity

YM-900 exerts its neuroprotective effects by antagonizing AMPA and kainate receptors, which are key mediators of fast excitatory neurotransmission in the central nervous system.[4] Under pathological conditions such as ischemic stroke, excessive release of the neurotransmitter glutamate leads to overactivation of these receptors. This overstimulation results in a massive influx of ions, particularly Ca²⁺, into neurons. The subsequent intracellular Ca²⁺ overload triggers a cascade of detrimental events, including the activation of proteases, lipases, and nucleases, ultimately leading to neuronal cell death, a process known as excitotoxicity.[5][6]

By blocking AMPA and kainate receptors, YM-900 prevents this excessive ion influx, thereby mitigating the downstream neurotoxic cascade and preserving neuronal integrity.[4]

Signaling Pathway in Glutamate Excitotoxicity and the Role of YM-900

Caption: Glutamate excitotoxicity pathway and the inhibitory action of YM-900.

Quantitative Data

The following tables summarize the key quantitative data reported for YM-900.

In Vitro Receptor Binding Affinity

| Radioligand | Target | Preparation | Kᵢ (µM) |

| [³H]-AMPA | AMPA Receptor | Rat brain membranes | 0.084 |

| [³H]-Kainate | Kainate Receptor | Rat brain membranes | 2.2 |

| [³H]-L-Glutamate | NMDA Receptor | Rat brain membranes | > 100 |

| [³H]-Glycine | Glycine site on NMDA Receptor | Rat brain membranes | 37 |

| Reference:[4] |

In Vivo Anticonvulsant Activity

| Animal Model | Seizure Type | Administration | ED₅₀ (mg/kg) |

| DBA/2 Mice | Audiogenic Tonic Seizure | Intraperitoneal (i.p.) | 2.54 |

| Reference:[4] |

In Vivo Neuroprotective Efficacy

| Animal Model | Ischemia Model | Treatment Regimen | Outcome |

| Mongolian Gerbils | Global Ischemia (5 min) | 15 mg/kg i.p. x 3 (1h post-ischemia) | Significant prevention of delayed neuronal death in hippocampal CA1 region |

| F344 Rats | Focal Ischemia (MCAO) | 30 mg/kg i.v. bolus + 10 mg/kg/h for 4h | Reduced volume of ischemic damage in the cerebral cortex |

| Reference:[4][7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and potential replication of findings.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity of YM-900 to various glutamate receptor subtypes.

Materials:

-

Rat brain membranes (crude synaptic membranes)

-

Radioligands: [³H]-AMPA, [³H]-Kainate, [³H]-L-Glutamate, [³H]-Glycine

-

YM-900 (or other competing non-labeled ligands)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Pellet the supernatant at high speed to isolate the membrane fraction. Wash the pellet by resuspension and centrifugation.

-

Binding Reaction: In a reaction tube, combine the prepared rat brain membranes, a fixed concentration of the radioligand, and varying concentrations of YM-900.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of YM-900 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

In Vivo Neuroprotection Study: Global Cerebral Ischemia in Mongolian Gerbils

Objective: To assess the neuroprotective effect of YM-900 on delayed neuronal death following global cerebral ischemia.

Materials:

-

Male Mongolian gerbils (e.g., 60-80 g)

-

Anesthetic (e.g., halothane (B1672932) or isoflurane)

-

Vascular occluders or clips

-

YM-900 solution for injection

-

Histological staining reagents (e.g., cresyl violet)

-

Microscope

Procedure:

-

Anesthesia and Surgery: Anesthetize the gerbils. Make a ventral midline incision in the neck to expose both common carotid arteries.

-

Induction of Ischemia: Occlude both common carotid arteries for a specific duration (e.g., 5 minutes) using vascular clips to induce global cerebral ischemia.

-

Reperfusion: After the ischemic period, remove the clips to allow reperfusion of the brain.

-

Drug Administration: Administer YM-900 (e.g., 15 mg/kg, i.p.) at a specified time point after reperfusion (e.g., 1 hour). A typical regimen involves multiple injections.

-

Post-operative Care and Observation: Suture the incision and allow the animals to recover. Monitor for neurological deficits and overall health.

-

Histological Analysis: After a set survival period (e.g., 7 days), euthanize the animals and perfuse the brains with a fixative. Section the brains and perform histological staining (e.g., cresyl violet) to visualize neuronal cell bodies.

-

Quantification of Neuronal Damage: Count the number of viable neurons in specific brain regions, such as the CA1 sector of the hippocampus, which is particularly vulnerable to ischemic damage. Compare the neuronal survival in YM-900-treated animals to a vehicle-treated control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo neuroprotection study.

Caption: A generalized workflow for in vivo neuroprotection studies of YM-900.

Conclusion

YM-900 is a potent and selective AMPA/kainate receptor antagonist with demonstrated neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism of action directly targets a key pathway in glutamate-induced excitotoxicity. The quantitative data on its receptor binding affinity and in vivo efficacy provide a strong basis for its potential as a therapeutic agent for stroke and other neurodegenerative conditions. The experimental protocols and workflows outlined in this guide offer a framework for further investigation and development of this promising compound. Further research into its pharmacokinetic and safety profiles in more advanced models is warranted to translate these preclinical findings into clinical applications.

References

- 1. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]

- 2. Excitotoxicity - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Global brain ischemia in Mongolian gerbils: assessing the level of anastomosis in the cerebral circle of Willis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Data on YM-900: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, with significantly lower affinity for N-methyl-D-aspartate (NMDA) receptors. Preclinical studies have demonstrated its neuroprotective effects in various models of cerebral ischemia and anticonvulsant activity. This document provides a comprehensive overview of the available preclinical data on YM-900, including its pharmacological profile, in vivo efficacy, and detailed experimental methodologies. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Pharmacological Profile

YM-900 is a quinoxalinedione (B3055175) derivative that acts as a glutamate (B1630785) receptor antagonist. Its primary mechanism of action is the competitive inhibition of AMPA and kainate receptors, which are key mediators of excitatory neurotransmission in the central nervous system.

Receptor Binding Affinity

In vitro radioligand binding assays have been conducted to determine the affinity of YM-900 for various glutamate receptor subtypes in rat brain membranes. The results demonstrate a high affinity for the AMPA receptor and a lower affinity for the kainate receptor, with negligible activity at the NMDA receptor complex.

Table 1: Receptor Binding Affinity of YM-900

| Radioligand | Target Receptor | Ki (µM) |

| [3H]-AMPA | AMPA | 0.084[1] |

| [3H]-Kainate | Kainate | 2.2[1] |

| [3H]-L-Glutamate | NMDA (Glutamate site) | >100[1] |

| [3H]-Glycine | NMDA (Glycine site) | 37[1] |

In Vivo Efficacy

The neuroprotective and anticonvulsant properties of YM-900 have been evaluated in several animal models. These studies highlight the potential therapeutic utility of YM-900 in conditions characterized by excessive glutamatergic activity, such as stroke and epilepsy.

Neuroprotection in Cerebral Ischemia Models

YM-900 has shown significant neuroprotective effects in both global and focal cerebral ischemia models.

Table 2: Efficacy of YM-900 in Ischemia Models

| Model | Species | Dosing Regimen | Key Findings |

| Global Cerebral Ischemia | Mongolian Gerbil | 15 mg/kg i.p. x 3 (administered 1 hour after 5-min ischemia) | Significantly prevented delayed neuronal death in the hippocampal CA1 region.[1] |

| Focal Cerebral Ischemia (MCAO) | Rat (F344) | 30 mg/kg i.v. bolus + 10 mg/kg/h for 4 hours | Reduced the volume of ischemic damage in the cerebral cortex.[1] |

| Focal Cerebral Ischemia (MCAO) | Rat | 10 and 20 mg/kg/h for 4 hours (continuous infusion starting 0-3 hours after MCAO) | Dose-dependent reduction in infarct size at 24 and 72 hours post-occlusion.[2] |

Anticonvulsant Activity

YM-900 has demonstrated potent anticonvulsant effects in a model of audiogenic seizures.

Table 3: Anticonvulsant Activity of YM-900

| Model | Species | Endpoint | ED50 (mg/kg, i.p.) |

| Audiogenic Seizure | Mouse (DBA/2) | Tonic Seizure | 2.54[1] |

The duration of the anticonvulsant effect of YM-900 was observed to be approximately 30 minutes, indicating a short duration of action.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Receptor Binding Assays

-

Objective: To determine the binding affinity of YM-900 to glutamate receptor subtypes.

-

Protocol:

-

Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortices of male Wistar rats. The tissue is homogenized in ice-cold 0.32 M sucrose (B13894) and centrifuged. The resulting pellet is resuspended in distilled water and centrifuged again. The final pellet is washed multiple times by resuspension and centrifugation in 50 mM Tris-HCl buffer.

-

Binding Assay: The membrane preparation is incubated with a specific radioligand ([3H]-AMPA, [3H]-kainate, etc.) and varying concentrations of YM-900 in a Tris-HCl buffer.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand. The inhibition constant (Ki) is calculated from the IC50 values (concentration of YM-900 that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[3][4][5][6][7]

-

Global Cerebral Ischemia Model in Mongolian Gerbils

-

Objective: To evaluate the neuroprotective effect of YM-900 on delayed neuronal death after global cerebral ischemia.

-

Protocol:

-

Animal Model: Male Mongolian gerbils are used.

-

Ischemia Induction: Under anesthesia, both common carotid arteries are exposed and occluded with aneurysm clips for 5 minutes to induce transient global cerebral ischemia.

-

Drug Administration: YM-900 (15 mg/kg) or vehicle is administered intraperitoneally (i.p.) at 1, 2, and 3 hours after reperfusion.

-

Histological Assessment: Seven days after ischemia, the animals are euthanized, and their brains are removed and fixed. Coronal sections of the hippocampus are stained (e.g., with cresyl violet) to assess neuronal damage, particularly in the CA1 region. The number of surviving pyramidal cells is counted.[8][9][10][11][12]

-

Focal Cerebral Ischemia Model in Rats (MCAO)

-

Objective: To assess the effect of YM-900 on infarct volume following focal cerebral ischemia.

-

Protocol:

-

Animal Model: Male F344 rats are used.

-

Ischemia Induction: The middle cerebral artery (MCA) is occluded using a photochemical-induced thrombosis model. A photosensitive dye (e.g., Rose Bengal) is administered intravenously, and the MCA is irradiated with a specific wavelength of light to induce a thrombus and subsequent occlusion.[13][14][15][16][17]

-

Drug Administration: YM-900 is administered as an intravenous (i.v.) bolus followed by a continuous infusion for 4 hours, starting at various time points after the onset of ischemia.

-

Infarct Volume Measurement: 24 to 72 hours after MCAO, the animals are euthanized, and their brains are sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area unstained (white). The infarct volume is then calculated from the stained sections.

-

Audiogenic Seizure Model in DBA/2 Mice

-

Objective: To determine the anticonvulsant efficacy of YM-900.

-

Protocol:

-

Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used.[1][2][18][19][20]

-

Drug Administration: YM-900 or vehicle is administered intraperitoneally at various doses.

-

Seizure Induction: At the time of expected peak drug effect, the mice are placed in an acoustic chamber and exposed to a high-intensity sound stimulus (e.g., 120 dB) for a fixed duration.

-

Behavioral Assessment: The animals are observed for the occurrence of different seizure phases: wild running, clonic seizure, tonic seizure, and respiratory arrest. The presence or absence of the tonic seizure phase is typically used as the endpoint to determine the anticonvulsant effect.

-

Data Analysis: The dose that protects 50% of the animals from the tonic seizure (ED50) is calculated using probit analysis.

-

Signaling Pathways and Experimental Workflows

Glutamate Receptor Signaling Pathway

YM-900 exerts its effects by blocking the ionotropic AMPA and kainate receptors, thereby inhibiting the downstream signaling cascade initiated by glutamate binding. This leads to a reduction in excessive neuronal excitation and subsequent excitotoxicity.

Caption: Glutamate signaling pathway and the inhibitory action of YM-900.

Experimental Workflow for In Vivo Neuroprotection Study

The following diagram illustrates the typical workflow for evaluating the neuroprotective efficacy of a compound like YM-900 in a rodent model of cerebral ischemia.

Caption: Workflow for preclinical evaluation of neuroprotective agents.

Pharmacokinetics and Toxicology

Detailed public information regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and comprehensive toxicology (including safety pharmacology, genotoxicity, and repeated-dose toxicity) of YM-900 is limited in the currently available scientific literature. For a complete understanding of the drug's profile, these studies would be essential.

-

Pharmacokinetics: These studies would typically involve administering YM-900 to animal species (e.g., rats, dogs) and measuring its concentration in plasma and various tissues over time to determine parameters such as bioavailability, half-life, volume of distribution, and clearance.

-

Toxicology:

-

Safety Pharmacology: Would assess the potential adverse effects of YM-900 on vital functions, focusing on the cardiovascular, respiratory, and central nervous systems.[21][22][23][24]

-

Genotoxicity: A battery of in vitro and in vivo tests would be conducted to evaluate the potential of YM-900 to cause damage to genetic material.[25][26][27]

-

Repeated-Dose Toxicity: Would involve administering YM-900 daily to rodents and a non-rodent species for an extended period (e.g., 28 or 90 days) to identify potential target organs for toxicity and establish a no-observed-adverse-effect level (NOAEL).[28][29][30][31][32]

-

Conclusion

The preclinical data for YM-900 strongly support its profile as a potent and selective AMPA/kainate receptor antagonist. The compound has demonstrated significant neuroprotective efficacy in relevant animal models of ischemic stroke and robust anticonvulsant activity. The detailed experimental protocols provided herein offer a basis for further investigation and replication of these key findings. While the publicly available data on pharmacokinetics and toxicology are not extensive, the existing efficacy data suggest that YM-900 holds promise as a therapeutic candidate for neurological disorders characterized by excitotoxicity. Further studies are warranted to fully elucidate its safety and pharmacokinetic profile to support potential clinical development.

References

- 1. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetically epilepsy-prone rats (GEPRs) and DBA/2 mice: Two animal models of audiogenic reflex epilepsy for the evaluation of new generation AEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The binding of [3H]AMPA, a structural analogue of glutamic acid, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]AMPA binding to glutamate receptor subpopulations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution of [3H]AMPA binding sites in rat brain as determined by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AMPA receptor development in rat telencephalon: [3H]AMPA binding and western blot studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotection of catalpol in transient global ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotection of antioxidant enzymes against transient global cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trimetazidine as a potential neuroprotectant in transient global ischemia in gerbils: a behavioral and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective vulnerability in the gerbil hippocampus following transient ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of transient cerebral ischemia in gerbils on working memory performance in the delayed nonmatching to position task using a T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reanimatology.com [reanimatology.com]

- 16. Evolutional Characterization of Photochemically Induced Stroke in Rats: a Multimodality Imaging and Molecular Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Audiogenic seizure as a model of sudden death in epilepsy: A comparative study between four inbred mouse strains from early life to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frings Audiogenic Seizure-Susceptible Mouse Model [panache.ninds.nih.gov]

- 21. Safety Pharmacology Evaluation of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Safety pharmacology investigations on the nervous system: An industry survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of oxidative stress and genotoxicity of 900 MHz electromagnetic radiations using Trigonella foenum-graecum test system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Genotoxicity of m-phenylenediamine and 2-aminofluorene in Salmonella typhimurium and human lymphocytes with and without plant activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. Acute toxicity, 28-day repeated-dose toxicity and toxicokinetic study of timosaponin BII in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. d-nb.info [d-nb.info]

- 30. Repeated-dose 26-week oral toxicity study of ginsenoside compound K in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ema.europa.eu [ema.europa.eu]

- 32. ema.europa.eu [ema.europa.eu]

YM-900: A Potent AMPA Receptor Antagonist for Neuroprotection in Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YM-900, also known as YM90K, is a potent and selective competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. This technical guide provides a comprehensive overview of the core data supporting the neuroprotective profile of YM-900. It includes a detailed examination of its mechanism of action, a summary of key quantitative data from in vitro and in vivo studies, and a description of the experimental protocols used to evaluate its efficacy. Furthermore, this document presents visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of YM-900's therapeutic potential in the context of ischemic neuronal injury.

Introduction

Cerebral ischemia, characterized by a reduction or cessation of blood flow to the brain, triggers a complex cascade of pathological events leading to neuronal cell death and subsequent neurological deficits. One of the primary mechanisms implicated in this process is glutamate-mediated excitotoxicity.[1] During ischemia, excessive release of the excitatory neurotransmitter glutamate (B1630785) leads to the overactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) and AMPA receptors.[1] While NMDA receptor antagonists have been extensively studied, their clinical translation has been hampered by significant side effects.[1] This has shifted focus towards the therapeutic potential of AMPA receptor antagonists.

YM-900 has emerged as a promising neuroprotective agent due to its high affinity and selectivity for the AMPA receptor.[2] By blocking this receptor, YM-900 effectively mitigates the downstream effects of excessive glutamate stimulation, thereby preventing delayed neuronal death, a hallmark of ischemic brain injury.[2][3] This guide synthesizes the critical preclinical data on YM-900, offering a detailed resource for researchers and professionals in the field of neuroprotective drug development.

Mechanism of Action: Targeting Glutamate Excitotoxicity

The neuroprotective effect of YM-900 is primarily attributed to its competitive antagonism of the AMPA receptor.[2] In the ischemic brain, the pathological accumulation of glutamate leads to persistent activation of AMPA receptors, resulting in excessive sodium influx and subsequent neuronal depolarization. This triggers a cascade of detrimental events, including calcium overload, mitochondrial dysfunction, and the activation of apoptotic pathways, ultimately culminating in neuronal death.[1][3]

YM-900 competitively binds to the glutamate binding site on the AMPA receptor, preventing its activation by glutamate.[2] This blockade of the AMPA receptor is a critical intervention point in the excitotoxic cascade.

The proposed signaling pathway for YM-900's neuroprotective action is depicted below:

References

- 1. Glutamate AMPA receptor antagonist treatment for ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delayed neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-900 for Stroke Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by the disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal death and neurological deficits. A key mechanism in this pathological process is excitotoxicity, primarily mediated by the overactivation of glutamate (B1630785) receptors. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a major player in fast excitatory neurotransmission, has been identified as a critical target for therapeutic intervention. This technical guide provides an in-depth overview of YM-900, a potent and selective AMPA receptor antagonist, and its potential as a neuroprotective agent in the context of ischemic stroke research. We will delve into its mechanism of action, summarize key preclinical efficacy data, provide detailed experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Mechanism of Action: Attenuation of Excitotoxic Cascade

YM-900 (also known as YM90K) is a competitive antagonist of the AMPA subtype of ionotropic glutamate receptors. During an ischemic event, the lack of oxygen and glucose leads to a massive release of glutamate into the synaptic cleft. This excess glutamate persistently activates AMPA receptors, causing an excessive influx of Na+ and Ca2+ ions into the postsynaptic neuron. This ionic imbalance triggers a cascade of neurotoxic events, including mitochondrial dysfunction, activation of proteases and lipases, and the production of reactive oxygen species (ROS), ultimately leading to neuronal apoptosis and necrosis.

By competitively binding to the glutamate recognition site on the AMPA receptor, YM-900 prevents its activation by glutamate. This blockade of the AMPA receptor mitigates the excessive ion influx, thereby interrupting the downstream excitotoxic signaling cascade and preserving neuronal integrity in the ischemic penumbra.

Preclinical Efficacy in Stroke Models

The neuroprotective effects of YM-900 have been demonstrated in various preclinical models of focal cerebral ischemia. Studies have consistently shown a reduction in infarct volume and improvement in neurological deficits when YM-900 is administered post-ischemia.

Quantitative Data on Neuroprotection

The efficacy of YM-900 in reducing infarct volume has been quantified in rat models of middle cerebral artery occlusion (MCAO). The data highlights a dose-dependent and time-sensitive neuroprotective effect.

| Animal Model | Ischemia Model | YM-900 Dose | Administration Time Post-Occlusion | Infarct Volume Reduction (%) | Reference |

| Rat | Thrombotic MCA Occlusion | 10 mg/kg/h for 4h (i.v.) | Immediate | Significant (dose-dependent) | [1] |

| Rat | Thrombotic MCA Occlusion | 20 mg/kg/h for 4h (i.v.) | Immediate | Significant (dose-dependent) | [1] |

| Rat | MCA Occlusion | 2.5-20 mg/kg/h for 4h (i.v.) | Immediate | 39% (at highest dose) | [2] |

| Rat | MCA Occlusion | 20 mg/kg/h for 4h (i.v.) | Up to 2 hours | 45% | [2] |

| Spontaneously Hypertensive Rat | Thrombotic Distal MCA Occlusion | Not specified | Not specified | Significant |

Table 1: Summary of YM-900 Efficacy in Reducing Infarct Volume in Rat Stroke Models.

| YM-900 Dose | Therapeutic Window | Observed Efficacy | Reference |

| 20 mg/kg/h for 4h (i.v.) | 0-3 hours post-MCA occlusion | Consistent reduction in infarct size | [1] |

Table 2: Therapeutic Window of YM-900 in a Rat Thrombotic MCA Occlusion Model.

Experimental Protocols

Reproducibility is paramount in preclinical research. This section provides a detailed methodology for a key experimental model used to evaluate the efficacy of YM-900.

Photothrombotic Middle Cerebral Artery (MCA) Occlusion in Rats

This model induces a focal ischemic stroke through a photochemical reaction, leading to the formation of a thrombus in the MCA.[3][4]

Materials:

-

Male spontaneously hypertensive rats

-

Rose Bengal (photosensitizing dye)

-

Krypton laser (568-nm)

-

Anesthetic (e.g., isoflurane)

-

Surgical microscope

-

Stereotaxic frame

-

Heating pad

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.

-

Surgical Exposure: Make a surgical incision to expose the MCA.

-

Rose Bengal Administration: Administer Rose Bengal intravenously.

-

Photothrombosis: Immediately following dye administration, irradiate the distal MCA with a krypton laser (e.g., at 568 nm) for a specified duration to induce thrombus formation.[3]

-

Wound Closure: Suture the incision and allow the animal to recover.

Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method to visualize and quantify the extent of infarction.[5][6][7][8][9]

Materials:

-

2% TTC solution in phosphate-buffered saline (PBS)

-

10% buffered formalin

-

Brain matrix

-

Image analysis software

Procedure:

-

Brain Extraction: At a predetermined time point post-MCAO (e.g., 24 or 72 hours), euthanize the rat and perfuse with saline.

-

Brain Slicing: Extract the brain and place it in a brain matrix. Cut coronal sections of a specific thickness (e.g., 2 mm).

-

TTC Incubation: Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.[5][6]

-

Fixation: Fix the stained slices in 10% buffered formalin.

-

Image Acquisition and Analysis: Scan or photograph the stained slices. Use image analysis software to measure the area of the infarct (white tissue) and the total area of the hemisphere for each slice.

-

Infarct Volume Calculation: Calculate the total infarct volume by integrating the infarct area over the thickness of the slices. Corrections for brain edema may be necessary.

Discussion and Future Directions

The preclinical data strongly suggest that YM-900 is a promising neuroprotective agent for the treatment of acute ischemic stroke. Its targeted mechanism of action, by antagonizing the AMPA receptor, directly addresses the initial excitotoxic events that drive neuronal death. The dose-dependent efficacy and a therapeutic window of up to 3 hours in a rat model provide a solid foundation for further investigation.

Despite the promising preclinical efficacy, several areas require further exploration to facilitate clinical translation.

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of YM-900 are essential. Furthermore, a thorough preclinical safety and toxicity profile needs to be established to determine a safe therapeutic index for potential human trials. Currently, there is a lack of publicly available data on these crucial aspects.

-

Effects on Neuroinflammation and the Blood-Brain Barrier: The inflammatory response and breakdown of the blood-brain barrier (BBB) are critical components of stroke pathophysiology that contribute to secondary brain injury. Investigating the effects of YM-900 on these processes, such as its impact on microglial activation, cytokine production, and BBB permeability, would provide a more complete understanding of its neuroprotective mechanisms.

-

Clinical Trials: While a related AMPA receptor antagonist, YM872, has undergone Phase I and II clinical trials, there is no publicly available information on clinical trials specifically for YM-900 in the context of ischemic stroke. Future research should aim to bridge this translational gap.

References

- 1. downloads.lww.com [downloads.lww.com]

- 2. Delayed treatment with YM90K, an AMPA receptor antagonist, protects against ischaemic damage after middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Photothrombotic middle cerebral artery occlusion and reperfusion laser system in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medschool.vcu.edu [medschool.vcu.edu]

- 7. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 8. ahajournals.org [ahajournals.org]

- 9. Automated measurement of infarct size with scanned images of triphenyltetrazolium chloride-stained rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of YM-900: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors. Its chemical name is 6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione. Developed as a synthetic molecule, YM-900 has been instrumental in the study of excitatory amino acid neurotransmission and has shown potential as a neuroprotective agent in models of cerebral ischemia and epilepsy. This document provides an in-depth technical overview of the discovery, synthesis, and biological activity of YM-900.

Discovery and Pharmacological Profile

YM-900 was developed through a medicinal chemistry program aimed at identifying novel quinoxalinedione (B3055175) derivatives with high affinity and selectivity for AMPA receptors. Structure-activity relationship (SAR) studies revealed that the introduction of a 1H-imidazol-1-yl group at the 6-position and a nitro group at the 7-position of the quinoxaline-2,3-dione core resulted in a compound with potent AMPA receptor antagonism.

Biological Activity

The biological activity of YM-900 has been characterized through various in vitro and in vivo studies. The compound exhibits high affinity for the AMPA receptor and selectivity over other glutamate receptor subtypes.

Table 1: In Vitro Receptor Binding Affinity of YM-900

| Receptor Target | Assay Type | Test System | Ki (μM) | Reference |

| AMPA | [3H]-AMPA displacement | Rat brain membranes | 0.084 | [1] |

| Kainate | [3H]-kainate displacement | Rat brain membranes | 2.2 | [1] |

| NMDA (glutamate site) | [3H]-L-glutamate displacement | Rat brain membranes | > 100 | [1] |

| NMDA (glycine site) | [3H]-glycine displacement | Rat brain membranes | 37 | [1] |

Table 2: In Vivo Anticonvulsant Activity of YM-900

| Animal Model | Seizure Type | Administration Route | ED50 (mg/kg) | Reference |

| DBA/2 Mice | Audiogenic Tonic Seizure | Intraperitoneal (i.p.) | 2.54 | [1] |

Total Synthesis of YM-900

The total synthesis of YM-900 is achieved through a multi-step process starting from substituted o-phenylenediamine (B120857). The core quinoxaline-2,3-dione structure is first assembled, followed by the introduction of the imidazole (B134444) and nitro functionalities.

Experimental Protocol: Synthesis of 6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione (YM-900)

This protocol is a composite of procedures described in the scientific literature.

Step 1: Synthesis of 1,4-dihydro-quinoxaline-2,3-dione A mixture of o-phenylenediamine and oxalic acid dihydrate is heated, typically under reflux in an appropriate solvent (e.g., dilute hydrochloric acid or by neat grinding), to yield 1,4-dihydro-quinoxaline-2,3-dione via a cyclocondensation reaction. The crude product is then purified by recrystallization.

Step 2: Nitration of 1,4-dihydro-quinoxaline-2,3-dione The quinoxaline-2,3-dione is subjected to nitration using a mixture of nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the 7-position. The reaction mixture is then carefully quenched with ice, and the precipitated product is collected and purified.

Step 3: Halogenation of 7-nitro-1,4-dihydro-quinoxaline-2,3-dione The 7-nitro-quinoxaline-2,3-dione is halogenated, typically using a brominating or chlorinating agent, to introduce a halogen at the 6-position, which will serve as a leaving group for the subsequent nucleophilic substitution.

Step 4: Synthesis of 6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione (YM-900) The 6-halo-7-nitro-1,4-dihydro-quinoxaline-2,3-dione is reacted with imidazole in a suitable solvent, often with a base, to facilitate the nucleophilic aromatic substitution. The final product, YM-900, is then purified by chromatography and/or recrystallization.

Caption: Synthetic route for YM-900.

Mechanism of Action and Signaling Pathway

YM-900 exerts its pharmacological effects by competitively antagonizing the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors on the postsynaptic membrane of neurons. This blockade prevents the influx of cations (primarily Na+ and to a lesser extent Ca2+) through the receptor's ion channel, thereby inhibiting neuronal depolarization and reducing excitatory signaling.

Caption: Inhibition of Glutamatergic Signaling by YM-900.

Experimental Protocols

In Vitro [3H]-AMPA Receptor Binding Assay

Objective: To determine the binding affinity of YM-900 for the AMPA receptor.

Materials:

-

Rat brain membranes (cortical)

-

[3H]-AMPA (radioligand)

-

YM-900 (test compound)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Rat cortical membranes are prepared and suspended in incubation buffer.

-

Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]-AMPA and varying concentrations of YM-900.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled glutamate.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of YM-900 that inhibits 50% of the specific [3H]-AMPA binding (IC50) is calculated and converted to a Ki value using the Cheng-Prusoff equation.[1]

In Vivo Audiogenic Seizure Model in DBA/2 Mice

Objective: To assess the anticonvulsant activity of YM-900.

Materials:

-

DBA/2 mice (a strain genetically susceptible to sound-induced seizures)

-

Sound-proof chamber equipped with a sound source (e.g., a bell or speaker)

-

YM-900 (test compound)

-

Vehicle control

Procedure:

-

DBA/2 mice at an age of high seizure susceptibility (typically 21-28 days) are used.

-

Mice are administered YM-900 or vehicle via the desired route (e.g., intraperitoneally).

-

After a predetermined time, each mouse is placed individually in the sound-proof chamber.

-

An auditory stimulus of a specific intensity and duration is delivered.

-

The mice are observed for the occurrence of a characteristic seizure sequence (wild running, clonic seizure, tonic seizure).

-

The ability of YM-900 to prevent the tonic seizure phase is recorded.

-

The dose of YM-900 that protects 50% of the animals from tonic seizures (ED50) is calculated.[1]

Conclusion

YM-900 is a valuable pharmacological tool for investigating the role of AMPA and kainate receptors in normal physiological processes and in pathological conditions. Its well-defined synthesis and potent, selective antagonist activity make it a cornerstone compound in the study of excitatory neurotransmission. The detailed protocols and data presented in this guide are intended to support further research and development in the field of neuroscience and neuropharmacology.

References

Methodological & Application

YM-900: Application Notes and Protocols for Neuroprotective Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] By blocking these ionotropic glutamate (B1630785) receptors, YM-900 inhibits excitatory neurotransmission, a key mechanism implicated in the pathophysiology of neurodegenerative disorders, particularly those involving glutamate-mediated excitotoxicity such as ischemic stroke.[1][2] These application notes provide detailed protocols for in vitro and in vivo experimental models to evaluate the efficacy of YM-900 as a neuroprotective agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for YM-900, demonstrating its receptor binding affinity and in vivo neuroprotective and anticonvulsant effects.

Table 1: Receptor Binding Affinity of YM-900 in Rat Brain Membranes [1]

| Receptor Subtype | Radioligand | YM-900 Ki (μM) |

| AMPA | [3H]-AMPA | 0.084 |

| Kainate | [3H]-Kainate | 2.2 |

| NMDA (glutamate site) | [3H]-L-Glutamate | >100 |

| NMDA (glycine site) | [3H]-Glycine | 37 |

Table 2: In Vivo Efficacy of YM-900 [1]

| Experimental Model | Animal Model | Endpoint | YM-900 Administration | Efficacy |

| Audiogenic Seizure | DBA/2 Mice | Tonic Seizure | 2.54 mg/kg (i.p.) | ED50 |

| Global Cerebral Ischemia | Mongolian Gerbils | Delayed Neuronal Death in Hippocampal CA1 | 15 mg/kg (i.p.) x 3 (1h post-ischemia) | Significant Prevention |

| Focal Cerebral Ischemia | F344 Rats | Ischemic Damage Volume | 30 mg/kg (i.v. bolus) + 10 mg/kg/h for 4h | Reduction in Infarct Volume |

| Focal Cerebral Ischemia | Spontaneously Hypertensive Rats | Infarct Volume | 5 mg/kg/h for 1h (i.v. infusion) | 34% Reduction |

Experimental Protocols

In Vitro Radioligand Binding Assay for AMPA Receptor

This protocol describes a competitive binding assay to determine the affinity of YM-900 for the AMPA receptor in rat brain membranes using [3H]-AMPA.

Materials:

-

Rat brain cortices

-

[3H]-AMPA (specific activity ~50-70 Ci/mmol)

-

YM-900

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Filtration manifold

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain cortices in 10 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh assay buffer and centrifuging again. Repeat this wash step twice.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL. The protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of various concentrations of YM-900 (or vehicle for total binding).

-

50 µL of [3H]-AMPA (a final concentration of ~5 nM is recommended).[3]

-

150 µL of the prepared rat brain membrane suspension (approximately 100-200 µg of protein).

-

-

To determine non-specific binding, add a high concentration of a known AMPA receptor ligand (e.g., 1 mM L-glutamate) instead of YM-900.

-

Incubate the plate at 4°C for 1 hour.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration manifold.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the YM-900 concentration.

-

Determine the IC50 value (the concentration of YM-900 that inhibits 50% of the specific [3H]-AMPA binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-AMPA and Kd is its dissociation constant.

-

In Vivo Audiogenic Seizure Model in DBA/2 Mice

This protocol evaluates the anticonvulsant activity of YM-900 in a genetic model of reflex seizures.[4][5]

Materials:

-

Male DBA/2 mice (21-28 days old, the age of maximal sensitivity to audiogenic seizures)[5]

-

YM-900

-

Vehicle (e.g., saline or 0.5% methylcellulose)

-

Sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell, ~100 dB)

-

Timer

Protocol:

-

Drug Administration:

-

Administer YM-900 or vehicle intraperitoneally (i.p.) to the mice at various doses.

-

-

Induction of Seizures:

-

At a predetermined time after drug administration (e.g., 30 minutes), place each mouse individually into the sound-proof chamber.

-

Expose the mouse to the high-frequency sound stimulus for a maximum of 60 seconds.

-

-

Observation and Scoring:

-

Observe the mouse for the occurrence of the following seizure phases:

-

Wild running

-

Clonic seizure (loss of righting reflex)

-

Tonic seizure (hind limb extension)

-

-

Record the latency to and the duration of each seizure phase.

-

A mouse is considered protected if it does not exhibit a tonic seizure.

-

-

Data Analysis:

-

For each dose of YM-900, calculate the percentage of mice protected from tonic seizures.

-

Determine the ED50 value (the dose that protects 50% of the mice from tonic seizures) using probit analysis.

-

In Vivo Global Cerebral Ischemia Model in Mongolian Gerbils

This protocol assesses the neuroprotective effect of YM-900 against delayed neuronal death in a model of transient global cerebral ischemia.[6]

Materials:

-

Male Mongolian gerbils (60-80 g)

-

YM-900

-

Vehicle

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Aneurysm clips

-

Heating pad to maintain body temperature

-

Histology equipment (for brain sectioning and staining)

Protocol:

-

Surgical Procedure:

-

Anesthetize the gerbil and maintain its body temperature at 37°C.

-

Make a midline cervical incision to expose both common carotid arteries.

-

Carefully separate the arteries from the vagus nerves.

-

Induce global cerebral ischemia by occluding both common carotid arteries simultaneously with aneurysm clips for a predetermined duration (e.g., 5 minutes).

-

After the ischemic period, remove the clips to allow reperfusion.

-

Suture the incision.

-

-

Drug Administration:

-

Administer YM-900 or vehicle (e.g., i.p.) at specified times relative to the ischemic insult (e.g., 1 hour after reperfusion).

-

-

Neurological Assessment (Optional):

-

At various time points after surgery, assess the neurological deficits using a standardized scoring system.

-

-

Histological Analysis:

-

At a predetermined time after ischemia (e.g., 7 days), euthanize the animals and perfuse the brains with a fixative (e.g., 4% paraformaldehyde).

-

Remove the brains and process them for histological sectioning.

-

Stain the brain sections (e.g., with cresyl violet) to visualize neuronal cell bodies.

-

Quantify the number of surviving neurons in the hippocampal CA1 region, which is particularly vulnerable to this type of ischemic injury.

-

-

Data Analysis:

-

Compare the number of surviving neurons in the YM-900-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

-

In Vivo Focal Cerebral Ischemia Model in Rats (Middle Cerebral Artery Occlusion - MCAO)

This protocol evaluates the neuroprotective effect of YM-900 in a model of focal stroke that mimics human ischemic stroke.[7][8][9]

Materials:

-

Male rats (e.g., Sprague-Dawley or Wistar, 250-300 g)

-

YM-900

-

Vehicle

-

Anesthesia

-

Surgical microscope and instruments

-

Nylon monofilament suture (e.g., 4-0) with a rounded tip

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Brain matrix for slicing

Protocol:

-

Surgical Procedure (Intraluminal Suture Method): [8]

-

Anesthetize the rat and maintain its body temperature.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Make a small incision in the ECA stump.

-

Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

After a predetermined occlusion period (e.g., 90 minutes for transient MCAO), withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.

-

Suture the incision.

-

-

Drug Administration:

-

Administer YM-900 or vehicle (e.g., as an intravenous bolus followed by a continuous infusion) at a specific time relative to the MCAO.

-

-

Neurological Assessment:

-

At 24 hours after MCAO, evaluate neurological deficits using a standardized scoring system (e.g., on a scale of 0-5, where 0 is no deficit and 5 is severe deficit).

-

-

Infarct Volume Measurement:

-

At 24 or 48 hours post-MCAO, euthanize the rat and remove the brain.

-

Slice the brain into coronal sections (e.g., 2 mm thick) using a brain matrix.

-

Immerse the slices in a 2% TTC solution at 37°C for 30 minutes. TTC stains viable tissue red, while the infarcted tissue remains white.

-

Capture images of the stained sections and calculate the infarct volume using image analysis software. The infarct volume can be corrected for edema.

-

-

Data Analysis:

-

Compare the neurological scores and infarct volumes between the YM-900-treated and vehicle-treated groups using appropriate statistical methods.

-

Signaling Pathways and Experimental Workflows

AMPA Receptor-Mediated Excitotoxicity in Ischemia

During an ischemic event, excessive glutamate release leads to the overactivation of AMPA receptors. This results in a massive influx of Na+ and, in the case of Ca2+-permeable AMPA receptors (often lacking the GluA2 subunit), a significant influx of Ca2+.[10][11] This ionic imbalance triggers a cascade of neurotoxic events, including mitochondrial dysfunction, activation of proteases and nucleases, and ultimately, neuronal apoptosis or necrosis.[10] YM-900, by blocking AMPA receptors, can mitigate this excitotoxic cascade.

Caption: YM-900 blocks AMPA receptor-mediated excitotoxicity in ischemia.

Experimental Workflow for In Vivo Neuroprotection Study